6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine

Adrenergic Pharmacology GPCR Ligand Selectivity Metabolic Syndrome

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine (CAS 77111-80-9) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class. It features a chlorine atom at the 6-position and a piperazine ring at the 8-position of the fused bicyclic core.

Molecular Formula C10H12ClN5
Molecular Weight 237.69 g/mol
CAS No. 77111-80-9
Cat. No. B1626740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine
CAS77111-80-9
Molecular FormulaC10H12ClN5
Molecular Weight237.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=CN3C2=NC=C3)Cl
InChIInChI=1S/C10H12ClN5/c11-8-7-16-6-3-13-9(16)10(14-8)15-4-1-12-2-5-15/h3,6-7,12H,1-2,4-5H2
InChIKeyNTXSQRDZZRTWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine: A Selective Adrenergic Ligand Scaffold for Metabolic Disorder Research


6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine (CAS 77111-80-9) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class. It features a chlorine atom at the 6-position and a piperazine ring at the 8-position of the fused bicyclic core [1]. This compound has been characterized as a ligand for multiple adrenergic receptor subtypes, exhibiting Ki values of 73 nM for alpha-2A and 250 nM for alpha-1A adrenergic receptors in bovine cerebral cortex homogenates [2]. It also inhibits human carbonic anhydrase II with a Ki of 250 nM [2]. Originally disclosed in a seminal structure-activity relationship study, its halogen substitution pattern is known to modulate receptor binding, hypoglycemic potency, and selectivity compared to the unsubstituted parent scaffold [1].

Why 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine Cannot Be Replaced by Other Imidazo[1,2-a]pyrazines


Within the imidazo[1,2-a]pyrazine family, seemingly minor substituent variations dramatically alter pharmacological profiles. The 6-chloro derivative is not a generic replacement for other halogenated or unsubstituted analogs. SAR studies demonstrate that the 6-position chlorine specifically tunes the balance between alpha-2 and alpha-1 adrenergic receptor affinities, producing a differential that is not replicated by 2-methyl, 3-methyl, or 5-methyl congeners [1]. Additionally, the chloro substitution directly impacts in vivo hypoglycemic efficacy in insulin-resistant ob/ob mice—a functional endpoint where other regiochemical isomers underperform [1]. These differences mean that simply sourcing any 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine will not reproduce the binding signature or the metabolic activity that define this compound's research utility. The quantitative evidence below precisely maps where this compound diverges from its closest structural neighbors.

Quantitative Differentiation: 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine Evidence Guide


Alpha-2A vs Alpha-1A Adrenergic Receptor Subtype Selectivity Profile

In bovine cerebral cortex homogenates using radioligand displacement assays, 6-chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine demonstrates a 3.4-fold selectivity for alpha-2A (Ki = 73 nM) over alpha-1A (Ki = 250 nM) adrenergic receptors [1]. The parent unsubstituted compound 8-(1-piperazinyl)imidazo[1,2-a]pyrazine (4) exhibits a different selectivity ratio; the Meurer et al. SAR study explicitly shows that 6-halo substitution reduces alpha-2 binding relative to the parent, thereby altering the receptor subtype balance [2].

Adrenergic Pharmacology GPCR Ligand Selectivity Metabolic Syndrome

Hypoglycemic Efficacy in the ob/ob Mouse Model of Insulin Resistance

The Meurer et al. (1992) study evaluated multiple 8-(1-piperazinyl)imidazo[1,2-a]pyrazine derivatives for blood-glucose-lowering activity in insulin-resistant hyperglycemic ob/ob mice [1]. The 6-chloro derivative was among the compounds tested, and the SAR analysis revealed that 6-halo substitution significantly modulates hypoglycemic potency compared to 2-methyl, 3-methyl, and 5-methyl analogs. While the unsubstituted parent compound (4) and certain methyl-substituted analogs (16k, 25m, 16f) displayed the highest hypoglycemic activity, the 6-chloro substitution produces a unique efficacy-to-receptor-binding profile that is not recapitulated by alkyl-substituted regioisomers [1]. The quantitative blood glucose reduction data for each compound is tabulated in the original publication; the 6-chloro derivative occupies a distinct region in the activity landscape that is defined by moderate alpha-2 affinity combined with measurable in vivo glucose lowering [1].

Type 2 Diabetes In Vivo Pharmacology Insulin Sensitization

Carbonic Anhydrase II Inhibition: An Ancillary Pharmacological Activity Absent in Parent Scaffold

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine inhibits human carbonic anhydrase II with a Ki of 250 nM [1]. This activity is not reported for the parent unsubstituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazine scaffold in the same curated database, suggesting that the 6-chloro substituent may confer or enhance carbonic anhydrase binding not present in the unsubstituted core [2]. While the primary pharmacological interest in this compound class centers on adrenergic receptors, the ancillary CA-II inhibition could be relevant for researchers studying polypharmacology or seeking to avoid this off-target interaction.

Carbonic Anhydrase Off-target Profiling Enzyme Inhibition

Regiochemical Specificity: 6-Chloro vs 3-Chloro Isomer Differentiation

The imidazo[1,2-a]pyrazine core can accommodate chlorine substitution at either the 6-position or the 3-position, yielding distinct regioisomers with the same molecular formula (C10H12ClN5) [1]. Patent disclosures and chemical catalogs differentiate 6-chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine from the 3-chloro isomer (CAS not specifically enumerated but structurally confirmed), indicating that the two are synthesized via divergent routes and are not interchangeable [2]. The Meurer et al. SAR study established that the position of halogen substitution on the imidazo[1,2-a]pyrazine ring profoundly influences receptor binding; 6-substitution accesses a different steric and electronic environment within the alpha-adrenergic receptor binding pocket compared to 3-substitution [3]. While both isomers are commercially available, their biological activity profiles diverge, and only the 6-chloro isomer has publicly reported adrenergic receptor binding data in curated databases [3].

Regiochemistry SAR Isomer Selectivity

Best-Fit Application Scenarios for 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine Based on Quantitative Evidence


Adrenergic Receptor Subtype Deconvolution in Metabolic Disease Models

The compound's defined Ki ratio of 3.4-fold for alpha-2A over alpha-1A makes it a suitable tool for experiments designed to isolate alpha-2A contributions to glucose homeostasis. Unlike the non-selective parent compound or potent methyl analogs, this intermediate-selectivity probe allows researchers to titrate alpha-2 engagement without maximal alpha-1 co-activation, directly addressing the receptor-subtype deconvolution challenge highlighted in the Meurer et al. (1992) SAR study [1].

Positive Control for Carbonic Anhydrase II Polypharmacology Studies

With a documented Ki of 250 nM against human carbonic anhydrase II, this compound can serve as a reference ligand in assays designed to detect or quantify carbonic anhydrase engagement within the imidazo[1,2-a]pyrazine chemical space [2]. Researchers developing CA-II counterscreens or profiling panels for kinase or GPCR-focused libraries can use this compound to benchmark assay sensitivity for off-target carbonic anhydrase activity.

SAR Probe for 6-Position Halogen Effects in Imidazo[1,2-a]pyrazine Lead Optimization

As one of the few imidazo[1,2-a]pyrazine analogs with publicly available multi-target binding data, this compound occupies a defined node in the property-activity landscape. Medicinal chemistry teams optimizing Aurora kinase, PDE10A, or FLT3 inhibitors built on the imidazo[1,2-a]pyrazine core can use the 6-chloro-8-piperazinyl substitution pattern as a reference point for understanding how 6-position halogenation alters receptor promiscuity and ADME-relevant properties, as inferred from the broader SAR framework established in the literature [3].

Regiochemical Identity Control in Chemical Procurement and Compound Management

Given the existence of the 3-chloro regioisomer with identical molecular formula and weight, this compound exemplifies the critical importance of CAS-number-verified procurement (77111-80-9) for biological studies [4]. A purchasing specification that mandates the exact CAS number, along with analytical confirmation (e.g., HPLC purity >= 97%, NMR structure verification), eliminates the risk of regioisomer contamination that could invalidate structure-activity conclusions in receptor binding or cellular assay campaigns.

Quote Request

Request a Quote for 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.